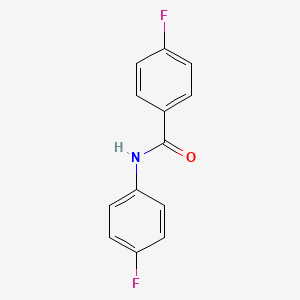

4-fluoro-N-(4-fluorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQOPRDHXLLYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289244 | |

| Record name | 4-Fluoro-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-69-8 | |

| Record name | 4-Fluoro-N-(4-fluorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 4 Fluoro N 4 Fluorophenyl Benzamide and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and probing the environment of specific nuclei like fluorine. While detailed experimental spectra for 4-fluoro-N-(4-fluorophenyl)benzamide are not widely published, data from closely related analogues and predicted spectra provide a clear expectation of its spectroscopic features. guidechem.comguidechem.com

The ¹H NMR spectrum of this compound is expected to be characterized exclusively by signals in the aromatic region, as it contains no aliphatic protons. The spectrum would arise from the eight protons distributed across the two para-substituted benzene (B151609) rings.

The protons on each ring are chemically non-equivalent and would exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. Specifically:

Benzoyl Ring Protons : The protons on the 4-fluorobenzoyl moiety are expected to appear as two distinct multiplets. The protons ortho to the carbonyl group (H-2', H-6') and the protons ortho to the fluorine atom (H-3', H-5') will show characteristic doublet of doublets or triplet-like appearances due to coupling with each other and with the fluorine atom.

Anilide Ring Protons : Similarly, the protons on the 4-fluorophenyl ring of the aniline (B41778) moiety (H-2, H-6 and H-3, H-5) will present as two multiplets.

Amide Proton (N-H) : A broad singlet corresponding to the amide proton (N-H) is also anticipated, with its chemical shift being sensitive to solvent, concentration, and temperature.

In the analogue N-(4-fluorophenyl)benzamide, which lacks the fluorine on the benzoyl ring, the aromatic protons appear in a range from δ 7.15 to 7.91 ppm. rsc.org The introduction of a second fluorine atom in this compound would further influence these shifts and introduce additional coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.10 - 8.10 | Multiplet (m) |

| Amide-H (N-H) | 7.7 - 8.5 | Broad Singlet (br s) |

Data is based on computational predictions and analysis of similar structures. guidechem.comguidechem.com

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. For this compound, ten distinct carbon signals are expected: eight for the aromatic carbons and one for the carbonyl carbon. The presence of fluorine atoms induces significant coupling (C-F coupling), which is observable in the spectrum.

Key expected features include:

Carbonyl Carbon (C=O) : The signal for the carbonyl carbon is typically found in the downfield region, around 165 ppm. rsc.org

Fluorine-Bearing Carbons (C-F) : The carbons directly bonded to fluorine atoms (C-4 and C-4') will appear as doublets with large coupling constants (¹JCF), typically in the range of 240-260 Hz.

Ortho and Meta Carbons : The carbons ortho and meta to the fluorine atoms will also exhibit smaller C-F couplings (²JCF and ³JCF), aiding in their assignment.

For the analogue N-(4-fluorophenyl)benzamide, the carbon signals appear between δ 115.2 and 165.3 ppm. rsc.org The spectrum of this compound would show similar shifts, but with additional complexities due to the second fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling |

|---|---|---|

| C=O | ~165 | Singlet |

| C-F (ipso) | 160 - 165 | Doublet (¹JCF) |

| C-NH (ipso) | ~135 | Doublet (³JCF) |

| C-C=O (ipso) | ~131 | Doublet (³JCF) |

| Aromatic CH | 115 - 131 | Doublets (²JCF, ³JCF) |

Data is based on computational predictions and analysis of similar structures. guidechem.comguidechem.com

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. Since this compound has two fluorine atoms in non-equivalent chemical environments (one on the benzoyl ring and one on the anilide ring), two distinct signals are expected in its ¹⁹F NMR spectrum.

The chemical shifts in ¹⁹F NMR are reported relative to a standard, commonly CFCl₃. For fluorobenzene (B45895) derivatives, these shifts typically appear in a range of -110 to -120 ppm. rsc.org The exact positions of the signals for this compound would confirm the presence of the two distinct C-F bonds. In the ¹H-decoupled spectrum, each signal would appear as a singlet. In the coupled spectrum, they would show couplings to the nearby aromatic protons.

For comparison, the ¹⁹F NMR spectrum of the related compound (E)-N-benzylidene-4-fluoroaniline shows a signal at δ -113.6 ppm. rsc.org The presence of the electron-withdrawing benzoyl group in this compound would likely shift these values slightly.

Table 3: Expected ¹⁹F NMR Data for this compound

| Fluorine Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| F (on benzoyl ring) | -110 to -120 |

| F (on anilide ring) | -110 to -120 |

Data is based on typical values for fluorinated aromatic compounds. rsc.org

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide complementary information about the functional groups and bonding within a molecule.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch : A sharp to moderately broad peak is anticipated in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Aromatic Stretch : Weak to medium bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

C=O Stretch (Amide I band) : A strong, prominent absorption band between 1650 and 1680 cm⁻¹ is expected for the carbonyl (C=O) stretch. This is one of the most diagnostic peaks for an amide.

N-H Bend (Amide II band) : This band, resulting from a coupling of N-H bending and C-N stretching, typically appears around 1510-1550 cm⁻¹.

C=C Aromatic Stretch : Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings.

C-F Stretch : A strong absorption band in the range of 1150-1250 cm⁻¹ is characteristic of the C-F stretching vibration in aryl fluorides.

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman is more sensitive to non-polar, symmetric vibrations.

For this compound, the Raman spectrum would be particularly useful for observing:

Symmetric Aromatic Ring Vibrations : The symmetric "breathing" modes of the phenyl rings, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum.

C=O and C-F Bonds : While also visible in IR, the C=O and C-F stretching vibrations will also be present in the Raman spectrum, providing confirmatory evidence of these functional groups. The high polarizability of the aromatic rings makes the skeletal vibrations strong Raman scatterers.

Together, FT-IR and Raman spectroscopy offer a complete picture of the vibrational modes of the molecule, confirming the presence of the amide linkage and the fluorinated aromatic systems.

Table 4: Summary of Key Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| N-H | Stretch | 3300 - 3400 | FT-IR |

| C=O | Stretch (Amide I) | 1650 - 1680 | FT-IR, Raman |

| N-H | Bend (Amide II) | 1510 - 1550 | FT-IR |

| C=C | Aromatic Stretch | 1450 - 1600 | FT-IR, Raman |

| C-F | Stretch | 1150 - 1250 | FT-IR, Raman |

Data is based on established group frequencies and data from analogous compounds. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique used to measure the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with high accuracy. For instance, the exact mass of N-(4-fluorophenyl)benzamide is calculated to be 215.074642105 Da. nih.gov This level of precision allows for the unambiguous identification of the elemental composition of the molecule.

In a study of a related compound, 4F-alpha-PiHP, HRMS was used for structure elucidation. The observed mass was 263.1688, which corresponded to the database mass of 263.1685 for the formula C16H22FNO, with a minimal mass error of -1.09 ppm. policija.si This highlights the power of HRMS in confirming molecular formulas.

HRMS is often performed using techniques like electrospray ionization (ESI). In the analysis of 4F-alpha-PiHP, a time-of-flight (TOF) mass spectrometer with dual AJS ESI in positive ion scan mode was utilized. policija.si The instrument parameters, such as drying gas temperature and flow rate, nebulizer pressure, and various voltages (Vcap, nozzle, skimmer, fragmentor), are carefully optimized to achieve high-quality data. policija.si

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to identify and quantify volatile and semi-volatile compounds in a sample, as well as to assess the purity of a substance.

The NIST Mass Spectrometry Data Center provides GC-MS data for N-(4-fluorophenyl)benzamide, showing a total of 35 peaks with a top peak at m/z 105 and the molecular ion peak at m/z 215. nih.gov The fragmentation pattern observed in the mass spectrum provides a unique fingerprint for the molecule, aiding in its identification.

GC-MS analysis of crude reaction mixtures from Friedel–Crafts acylation has been used to unambiguously identify and differentiate regioisomers of aroylbenzofurans. researchgate.net Even when isomers display nearly identical mass spectra upon electron ionization, MSn experiments can reveal distinctive fragmentation patterns that allow for their differentiation. researchgate.net This demonstrates the utility of GC-MS in analyzing complex mixtures and identifying isomeric compounds.

For the analysis of 4F-alpha-PiHP, a GC-MS system with an Agilent J&W VF-5ms column was used. policija.si The temperature program was optimized to achieve good separation of the components. researchgate.net The mass spectrometer was operated under electron ionization (EI) conditions, and the scan range was set to detect the relevant ions. policija.siresearchgate.net

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Crystal Data and Space Group Analysis

The crystal data and space group provide fundamental information about the crystal lattice and symmetry of a compound. For example, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide crystallizes in the monoclinic space group P21/n. eurjchem.com The unit cell dimensions for this compound are a = 14.094(6) Å, b = 7.248(3) Å, c = 14.517(6) Å, with a β angle of 105.116(14)°. eurjchem.com

In a study of N-[4-(trifluoromethyl)phenyl]benzamide, the compound was found to be triclinic, with the space group P-1. nih.gov Another analogue, N-(4-methoxyphenyl)benzamide, is monoclinic with the space group P21/c. nih.gov The space group provides information about the symmetry elements present in the crystal, which in turn dictates the arrangement of molecules in the unit cell.

The table below summarizes the crystal data for several analogues of this compound.

| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide eurjchem.com | C₁₅H₉FN₂O₃·H₂O | Monoclinic | P2₁/n | 14.094(6) | 7.248(3) | 14.517(6) | 105.116(14) | 1431.6(10) | 4 |

| N-[4-(trifluoromethyl)phenyl]benzamide nih.gov | C₁₄H₁₀F₃NO | Triclinic | P-1 | - | - | - | - | - | 2 |

| N-(4-methoxyphenyl)benzamide nih.gov | C₁₄H₁₃NO₂ | Monoclinic | P2₁/c | - | - | - | - | - | 4 |

| 3-fluoro-N-(p-tolyl)benzamide nih.gov | C₁₄H₁₂FNO | Monoclinic | P2₁/c | 27.645(3) | 5.2618(6) | 15.892(2) | 93.519(3) | 2307.3(5) | 8 |

| 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide researchgate.net | C₁₉H₁₃F₂N₃O₃ | Triclinic | P-1 | 7.8510(16) | 8.2720(17) | 13.835(3) | α=74.75(3), γ=70.76(3) | 818.4(3) | 2 |

| 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide nih.gov | C₁₇H₁₂F₂N₂OS | Orthorhombic | P2₁2₁2₁ | 7.0982(14) | 11.423(2) | 18.949(4) | - | 1536.5(5) | 4 |

Molecular Conformation and Dihedral Angle Investigations

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a key determinant of its properties and biological activity. Dihedral angles, which measure the twist between different parts of a molecule, are used to quantify its conformation.

In the crystal structure of 3-fluoro-N-(p-tolyl)benzamide, the two benzene rings are significantly twisted with respect to each other, with a dihedral angle of 65.69(10)°. nih.gov The amide plane makes dihedral angles of 28.6(2)° and 37.5(2)° with the fluorobenzene and methylbenzene rings, respectively. nih.gov

For 4-(4-fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide, the anilinobenzamide unit is essentially planar, with a maximum deviation of only 0.036(3) Å. researchgate.netnih.gov The nitro group and the benzene ring form dihedral angles of 9.6(5)° and 62.20(8)°, respectively, with the anilinobenzamide unit. researchgate.netnih.gov

In the case of 2-fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene and methoxybenzene rings are inclined at 3.46(9)° to one another. nih.gov The amide portion of the molecule is inclined at 27.06(7)° and 23.86(7)° to the fluorobenzene and methoxybenzene rings, respectively. nih.gov

The table below presents the dihedral angles for several benzamide (B126) analogues.

| Compound | Dihedral Angle 1 | Dihedral Angle 2 | Dihedral Angle 3 |

| 3-fluoro-N-(p-tolyl)benzamide nih.gov | Benzene rings: 65.69(10)° | Amide plane to fluorobenzene: 28.6(2)° | Amide plane to methylbenzene: 37.5(2)° |

| 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide researchgate.netnih.gov | Nitro group to anilinobenzamide: 9.6(5)° | Benzene ring to anilinobenzamide: 62.20(8)° | - |

| 2-fluoro-N-(4-methoxyphenyl)benzamide nih.gov | Fluorobenzene to methoxybenzene: 3.46(9)° | Amide to fluorobenzene: 27.06(7)° | Amide to methoxybenzene: 23.86(7)° |

| N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com | Aromatic rings: 0.7(2)° | Amide to aromatic rings: 23.04(18)° and 23.69(17)° | - |

| 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide nih.gov | Thiazole to 4-fluorophenyl: 15.08(9)° | Thiazole to 2-fluorophenyl: 81.81(6)° | - |

Intermolecular Interactions and Crystal Packing Motifs (e.g., N-H···O, C-H···F hydrogen bonds)

Intermolecular interactions, such as hydrogen bonds, play a crucial role in determining the packing of molecules in a crystal. These interactions can significantly influence the physical properties of a compound, such as its melting point and solubility.

In the crystal structure of 3-fluoro-N-(p-tolyl)benzamide, molecules are linked through N-H···O hydrogen bonds, forming stacks along the b-axis. nih.gov However, no C-H···F hydrogen bonds were observed in this particular structure. nih.gov

The crystal packing of 4-(4-fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide is stabilized by weak intermolecular C-H···O, N-H···O, and C-H···F hydrogen bonds. researchgate.netnih.gov An intramolecular N-H···O interaction is also present in this molecule. researchgate.netnih.gov

In the case of 2-fluoro-N-(4-methoxyphenyl)benzamide, intermolecular N-H···O hydrogen bonds link molecules into rows. nih.gov The packing is further stabilized by weak C-H···O and C-H···F interactions, which form corrugated sheets. nih.gov

The crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide features one-dimensional amide-amide hydrogen bonds along the b-axis. mdpi.com Weaker C-H···F and C-H···O interactions are also present, including a synthon involving two C-H groups, an N-H group, and two C-F groups. mdpi.com

The table below details the intermolecular interactions observed in the crystal structures of several benzamide analogues.

| Compound | Interaction Type | Description |

| 3-fluoro-N-(p-tolyl)benzamide nih.gov | N-H···O | Links molecules into stacks along the b-axis. |

| 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide researchgate.netnih.gov | N-H···O, C-H···O, C-H···F | Weak intermolecular hydrogen bonds that stabilize the structure. An intramolecular N-H···O interaction also occurs. |

| 2-fluoro-N-(4-methoxyphenyl)benzamide nih.gov | N-H···O, C-H···O, C-H···F | N-H···O bonds link molecules into rows. C-H···O and C-H···F interactions form corrugated sheets. |

| N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com | N-H···O, C-H···F, C-H···O | 1D amide-amide N-H···O hydrogen bonds. Weaker C-H···F/O interactions are also present. |

| 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide nih.gov | C-H···O | Intermolecular hydrogen bonds are present in the structure. |

Polymorphism and Dimorphic Behavior in Fluorinated Benzamides

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in the fields of materials science and pharmaceuticals. The different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. In the context of fluorinated benzamides, the presence of highly electronegative fluorine atoms can lead to a complex interplay of intermolecular interactions, which in turn can favor the formation of multiple crystalline forms.

While specific studies on the polymorphic behavior of this compound are not extensively detailed in the reviewed literature, the investigation of its isomers and related fluorinated benzanilides provides significant insights into the potential for polymorphism in this class of compounds. Research on analogous molecules demonstrates that subtle variations in crystal packing and molecular conformation can give rise to dimorphism and other polymorphic behaviors.

A notable example is the concomitant polymorphism observed in 3-fluoro-N-(3-fluorophenyl)benzamide, an isomer of the title compound. This compound has been shown to crystallize as two distinct dimorphs, a plate-like form (Form I) and a needle-like form (Form II), from the same solution. researchgate.netrsc.orgfigshare.com This phenomenon is attributed to packing polymorphism, where the molecules adopt similar conformations but differ in their arrangement within the crystal lattice. researchgate.netrsc.orgfigshare.com

Furthermore, studies on trifluoromethylated benzanilides have revealed that variations in crystal packing arise from different supramolecular synthons introduced by the trifluoromethyl group. researchgate.netrsc.org These studies also highlight the role of C-H···F-C intermolecular hydrogen bonds and C-F···F-C contacts in stabilizing the crystal lattice. researchgate.netrsc.org The interplay between strong N-H···O hydrogen bonds and these weaker interactions is crucial in determining the final crystal structure. bgu.ac.ilnih.gov

The potential for conformational polymorphism in fluorinated benzamides should also be considered. Organic molecules with flexible torsional angles are more prone to exhibiting polymorphism because different conformations can lead to new hydrogen-bonding and packing modes. nih.govsfasu.edu While the central amide bond in benzanilides is relatively rigid, rotation around the C-N and C-C single bonds allows for a degree of conformational flexibility. This flexibility, combined with the diverse intermolecular interactions facilitated by fluorine substitution, suggests that this compound likely possesses the ability to form multiple polymorphic structures. The specific conditions of crystallization, such as the choice of solvent and temperature, would be expected to play a critical role in determining which polymorphic form is favored. researchgate.net

Table 1: Crystallographic Data for the Dimorphs of 3-fluoro-N-(3-fluorophenyl)benzamide

| Parameter | Form I (Plate) | Form II (Needle) | Reference |

| Crystal System | Monoclinic | Monoclinic | researchgate.netrsc.orgfigshare.com |

| Space Group | C2/c | P21 | researchgate.netrsc.orgfigshare.com |

| Z | 4 | 2 | researchgate.netrsc.orgfigshare.com |

Computational and Theoretical Investigations of 4 Fluoro N 4 Fluorophenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can provide detailed information about molecular geometry, vibrational frequencies, and electronic properties like the distribution of frontier molecular orbitals. For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in correlating theoretical data with experimental findings. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to its electron-donating ability (ionization potential), while the LUMO's energy indicates its electron-accepting ability (electron affinity). The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. conicet.gov.araimspress.com

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more polarizable and prone to chemical reactions. researchgate.net For the parent compound benzamide, the calculated HOMO-LUMO energy gap is approximately 5.611 eV. researchgate.net In related nitro-substituted benzamides, the presence of various functional groups can alter this gap, thereby tuning the molecule's reactivity and bioactivity. aimspress.com For 4-fluoro-N-(4-fluorophenyl)benzamide, the energy gap is expected to be influenced by the electron-withdrawing fluorine atoms, affecting the charge transfer interactions within the molecule.

Table 1: Representative Frontier Molecular Orbital Energies and Properties

| Parameter | Representative Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.15 | Related to electron-donating ability |

| ELUMO | -1.25 | Related to electron-accepting ability |

| Energy Gap (ΔE) | 5.90 | Indicator of chemical stability and reactivity |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, is a fundamental tool for identifying functional groups and elucidating molecular structure. DFT calculations can accurately predict the vibrational frequencies and modes of a molecule. These theoretical wavenumbers are often scaled to correct for anharmonicity and the limitations of the computational method, leading to a strong correlation with experimental spectra. esisresearch.orgresearchgate.net

For fluorinated benzamides, key vibrational modes include the N-H stretching, C=O (Amide I) stretching, C-N stretching, and C-F stretching vibrations. In a study of the related 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the C=O stretching vibration was observed as a strong band in the IR spectrum. researchgate.net The calculated frequencies for such compounds generally show good agreement with experimental data, aiding in the definitive assignment of spectral bands. esisresearch.org

Table 2: Representative Comparison of Experimental and Calculated Vibrational Wavenumbers (cm-1)

| Vibrational Mode | Experimental FT-IR | Calculated (DFT) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3350 | ~3450 | Stretching vibration of the amide N-H bond |

| C-H Stretch (Aromatic) | ~3100 | ~3110 | Stretching of C-H bonds in the phenyl rings |

| C=O Stretch (Amide I) | ~1655 | ~1680 | Carbonyl stretching of the amide group |

| N-H Bend (Amide II) | ~1530 | ~1545 | N-H in-plane bending coupled with C-N stretching |

| C-F Stretch | ~1225 | ~1230 | Stretching vibration of the carbon-fluorine bond |

DFT calculations allow for the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. Key parameters include bond lengths, bond angles, and dihedral angles. For N-aryl benzamides, a critical geometric feature is the planarity of the molecule, specifically the dihedral angles between the two aromatic rings and the central amide plane. nih.gov

Table 3: Representative Optimized Geometric Parameters

| Parameter | Bond/Angle | Representative Value |

|---|---|---|

| Bond Length | C=O | ~1.24 Å |

| C-N (amide) | ~1.36 Å | |

| C-F | ~1.35 Å | |

| Dihedral Angle | Ring A / Amide Plane | ~25° |

| Ring B / Amide Plane | ~30° | |

| Ring A / Ring B | ~55° |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. mdpi.comwalshmedicalmedia.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. walshmedicalmedia.com Benzamide derivatives have been studied as inhibitors of various enzymes, including α-glucosidase, inducible nitric oxide synthase (iNOS), and bacterial proteins. nih.govnih.gov

In a typical docking study, the this compound molecule would be placed in the active site of a target protein. The simulation calculates the binding energy (often in kcal/mol), with more negative values indicating a stronger, more favorable interaction. nih.gov The stability of the ligand-protein complex is governed by various non-covalent interactions, including:

Hydrogen bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong acceptor.

Hydrophobic interactions: The two phenyl rings can interact with nonpolar residues in the protein's binding pocket.

Halogen bonds: The fluorine atoms can participate in electrostatic interactions with electron-rich atoms.

For example, docking studies on nitro benzamide derivatives against iNOS revealed that the compounds bind efficiently through hydrogen bonds and favorable orientations. nih.gov

Table 4: Representative Molecular Docking Interaction Analysis

| Interaction Type | Ligand Atom/Group | Interacting Residue (Example) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (O) | LYS 122 (Backbone N-H) | ~2.9 |

| Hydrogen Bond | Amide Hydrogen (N-H) | ASP 88 (Side Chain O) | ~3.1 |

| π-π Stacking | 4-Fluorophenyl Ring | PHE 157 | ~4.5 |

| Hydrophobic | Benzoyl Ring | LEU 91, ILE 95 | - |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it provides a detailed picture of close contacts between neighboring molecules. The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts and breaks them down into percentage contributions. nih.gov

For fluorinated benzamides, Hirshfeld analysis reveals the relative importance of various interactions in stabilizing the crystal packing. Studies on similar structures show that H···H contacts, representing van der Waals forces, typically account for the largest portion of the surface. nih.govnih.gov Other significant interactions include C···H/H···C, O···H/H···O, and F···H/H···F contacts. nih.gov The presence of sharp spikes in the fingerprint plot for F···H contacts provides clear evidence of C-F···H hydrogen bonding, which plays a crucial role in the supramolecular assembly.

Table 5: Representative Hirshfeld Surface Fingerprint Breakdown

| Intermolecular Contact | Contribution (%) | Description |

|---|---|---|

| H···H | ~30% | van der Waals forces |

| F···H | ~20% | Hydrogen bonding and close contacts involving fluorine |

| C···H | ~18% | van der Waals and weak hydrogen bonding |

| O···H | ~10% | Classical N-H···O hydrogen bonding |

| C···C | ~7% | π-π stacking interactions |

| F···C | ~5% | Interactions between fluorine and aromatic rings |

Quantum Chemical Calculations for Non-covalent Interaction Energies (e.g., H-bonds with organic fluorine)

While molecular docking and Hirshfeld analysis identify and quantify interactions, more advanced quantum chemical methods can calculate the specific energies of these non-covalent bonds. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for this purpose. researchgate.netnih.gov QTAIM analyzes the topology of the electron density (ρ) to find bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density and its Laplacian (∇²ρ), characterize the nature and strength of the bond. researchgate.netnih.gov

For this compound, non-covalent interactions like the conventional N-H···O hydrogen bond and weaker C-H···F hydrogen bonds are critical to its structure. Studies on related fluorinated benzamides have confirmed the presence of intramolecular N-H···F hydrogen bonds, which influence the molecule's conformation. mdpi.comdcu.ie QTAIM calculations can be used to estimate the energy of these bonds. The presence of a BCP between an H and F atom, for example, is a definitive indicator of a bonding interaction. researchgate.net These calculations provide a quantitative measure of the forces that dictate both the molecule's internal structure and its interactions with other molecules or biological targets.

Table 6: Representative QTAIM Parameters for Non-covalent Interactions

| Interaction | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Nature of Interaction |

|---|---|---|---|

| N-H···O | ~0.025 | > 0 | Strong, closed-shell (electrostatic) |

| C-H···F | ~0.009 | > 0 | Weak, closed-shell (electrostatic) |

Compound Names Mentioned

In Silico Prediction of Advanced Pharmacokinetic Properties (ADMET)

A comprehensive search of scientific literature and chemical databases did not yield specific in silico studies on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. While computational ADMET prediction is a common practice in modern drug discovery to forecast the pharmacokinetic and toxicological properties of a compound, dedicated research detailing these parameters for this compound is not publicly available.

Studies on structurally related compounds, such as N-(4-fluorophenylcarbamothioyl) benzamide derivatives, have been conducted to predict their ADMET properties using various in silico tools. scribd.com These investigations, however, focus on molecules where the core structure has been modified and therefore their results are not directly applicable to this compound.

For a definitive understanding of the ADMET profile of this compound, specific computational modeling and analysis would be required. Such an investigation would typically involve the use of specialized software to calculate a range of properties, including but not limited to:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability.

Distribution: Predictions of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VD).

Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 (CYP) enzymes.

Excretion: Estimation of clearance rates and half-life.

Toxicity: Prediction of potential toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity.

Without a dedicated study, any data presented for these ADMET properties for this compound would be speculative. Therefore, no data tables or detailed research findings can be provided in this section.

Structure Activity Relationship Sar and Mechanistic Studies of 4 Fluoro N 4 Fluorophenyl Benzamide Derivatives

Design Principles for Modulating Biological Activity in Fluorinated Benzamides

The biological response of fluorinated benzamides is intricately linked to the number and position of fluorine substituents, as well as to the structural characteristics of the aromatic rings and the connecting amide linker. Understanding these relationships is crucial for the rational design of more potent and selective derivatives.

Impact of Fluorine Substitution Position and Multiplicity on Biological Response

The position and number of fluorine atoms on the phenyl rings of benzamide (B126) derivatives play a pivotal role in determining their biological activity. Fluorine's high electronegativity and small size allow it to alter a molecule's properties, such as lipophilicity, metabolic stability, and binding interactions, without significantly increasing its steric bulk.

Research on various benzamide scaffolds has consistently demonstrated that the location of fluorine substitution can dramatically influence potency and selectivity. For instance, in the context of histone deacetylase (HDAC) inhibitors, fluorine substitution has been shown to enhance metabolic stability nih.gov. The introduction of a fluorine atom can also lead to a significant increase in cytotoxic and antiproliferative effects on cancer cells. Studies on fluorinated aminophenylhydrazines have shown that compounds with a higher number of fluorine atoms can exhibit stronger cytotoxic effects mdpi.com. For example, a derivative with five fluorine atoms showed a remarkably potent antitumor activity against the A549 lung cancer cell line mdpi.com.

Furthermore, the position of the fluorine atom is critical. In some series of compounds, ortho- and para-fluoro substituted derivatives have been found to be more active than their meta-fluoro counterparts nih.gov. This suggests that the electronic effects and potential for specific interactions, such as hydrogen bonding or halogen bonding, are highly dependent on the substituent's position. The strategic placement of fluorine can also influence selectivity for different enzyme isoforms. For example, in the development of cyclooxygenase-2 (COX-2) inhibitors, the introduction of a fluorine atom at the ortho position to the sulfonamide group on a phenyl ring preserved COX-2 potency while significantly increasing selectivity over COX-1 mdpi.com.

Role of Structural Modifications on Phenyl Rings and Amide Linker on Activity

Beyond fluorine substitution, modifications to the phenyl rings and the central amide linker are key strategies in optimizing the biological activity of benzamide derivatives. The amide bond provides structural rigidity and acts as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets nih.gov.

Alterations to the substituents on the phenyl rings can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity. For instance, in a series of benzamide derivatives targeting Mycobacterium tuberculosis, it was found that electron-donating and smaller substituents at the C-5 position of the benzamide core were more potent than those with electron-withdrawing groups mdpi.com. This highlights the sensitivity of the biological target to the electronic nature of the substituents.

Investigation of Halogen Bonding in Molecular Recognition

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. While less common for fluorine due to its high electronegativity, under certain electronic environments, fluorine can participate in such interactions, influencing molecular recognition and crystal packing mdpi.comnih.gov.

In the crystal structures of some fluorinated benzamide derivatives, short intermolecular contacts involving fluorine have been observed, suggesting a role in stabilizing the crystal lattice. However, in many cases, classic N—H⋯O hydrogen bonds are the dominant intermolecular forces, forming chains or more complex networks nih.gov. The presence of stronger halogen bond donors, such as bromine or iodine, in similar benzamide structures leads to more pronounced halogen–halogen contacts that dictate the crystal packing nih.gov.

While direct evidence for the functional role of halogen bonding involving fluorine in the biological activity of 4-fluoro-N-(4-fluorophenyl)benzamide derivatives is still an emerging area of research, the potential for such interactions should be considered in computational and structural studies aimed at understanding their binding modes with biological targets.

Mechanistic Investigations at the Molecular and Cellular Level (in vitro)

The therapeutic potential of this compound derivatives is being explored through a variety of in vitro studies. These investigations aim to identify their specific molecular targets, elucidate their mechanisms of action, and quantify their efficacy against various diseases, particularly cancer.

Enzyme Inhibition Kinetics and Target Identification

Fluorinated benzamides have been shown to inhibit a range of enzymes implicated in disease pathogenesis. The following subsections detail the inhibitory activities against specific enzyme targets.

Succinate Dehydrogenase (SDH): While specific data for this compound is limited, related N-phenylpropiolamide derivatives have been identified as novel SDH inhibitors with broad-spectrum antifungal activity. Molecular docking studies of these compounds suggest that they bind to the ubiquinone-binding region of SDH through hydrogen bonds and other non-covalent interactions nih.gov.

Histone Deacetylase 3 (HDAC3): Fluorinated benzamides have shown significant promise as HDAC inhibitors. For example, the derivative N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) exhibited potent and selective inhibition of HDAC3 with an IC50 value of 95.48 nM nih.govnih.gov. This compound was found to be a class I-selective inhibitor, with significantly higher selectivity for HDAC3 over HDAC1 and HDAC2 nih.govnih.gov.

Cyclooxygenase (COX) and Lipoxygenase (LOX): The anti-inflammatory potential of fluorinated benzamides has been linked to their ability to inhibit COX and LOX enzymes. Dual inhibitors of both pathways are of particular interest as they may offer enhanced anti-inflammatory effects with a better safety profile compared to traditional NSAIDs nih.gov. Fluorinated derivatives have been developed as selective COX-2 inhibitors, demonstrating the role of fluorine in achieving isoform selectivity mdpi.com.

Never in Mitosis A related kinase 4 (NEK4): While direct inhibition of NEK4 by this compound has not been extensively reported, other small molecules are known to inhibit this kinase. Spautin-1, for instance, has been shown to have anti-cancer functions that include the inhibition of NEK4 researchgate.net.

Ubiquitin Specific Protease 13 (USP13): USP13 is a deubiquitinating enzyme that has emerged as a therapeutic target in neurodegenerative diseases and cancer nih.govnih.govfrontiersin.org. Small molecule inhibitors of USP13 have been developed, and while specific data for this compound is limited, the development of novel inhibitors is an active area of research mdpi.comnih.govnih.govresearchgate.net.

In Vitro Cellular Assays for Antiproliferative Activity against Cancer Cell Lines

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. These studies provide crucial information on their potency and spectrum of activity.

| Cancer Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

|---|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | 1.30 | nih.govnih.gov |

| PC3 | Prostate Cancer | (±)-MRJF4 (a phenylbutyrate ester of a haloperidol metabolite) | 13 | nih.gov |

| HT-29 | Colorectal Adenocarcinoma | 2-phenylimino-4-thiazolidinone derivative | - | nih.gov |

| MIA PaCa-2 | Pancreatic Cancer | - | - | - |

| MCF-7 | Breast Adenocarcinoma | - | - | - |

| A549 | Lung Carcinoma | Fluorinated aminophenylhydrazine derivative (Compound 6) | 0.64 | mdpi.com |

| A2780 | Ovarian Cancer | - | - | - |

| HCT-116 | Colorectal Carcinoma | - | - | researchgate.net |

HepG2 (Hepatocellular Carcinoma): The fluorinated benzamide derivative FNA demonstrated potent antiproliferative activity against HepG2 cells with an IC50 value of 1.30 µM, which was significantly more potent than the established HDAC inhibitor SAHA (IC50 of 17.25 µM) nih.govnih.gov.

PC3 (Prostate Cancer): While direct data for this compound is not available, a related compound, (±)-MRJF4, which is a phenylbutyrate ester of a haloperidol metabolite containing a 4-fluorophenyl group, showed an IC50 of 13 µM against PC3 cells nih.gov.

HT-29 (Colorectal Adenocarcinoma): Studies on related heterocyclic compounds have shown antiproliferative activity against HT-29 cells, particularly those with high COX-2 expression, suggesting a potential mechanism of action for appropriately substituted benzamides nih.gov.

SKNMC (Neuroblastoma): The flavonoid isoliquiritigenin has shown antiproliferative and cytotoxic activity against the SH-SY5Y neuroblastoma cell line, a different neuroblastoma line, indicating that this cell type can be sensitive to small molecule inhibitors nih.gov.

MIA PaCa-2 (Pancreatic Cancer): This cell line is a common model for pancreatic cancer research, and various natural and synthetic compounds have been tested for their antiproliferative effects nih.govnih.govresearchgate.netresearchgate.netnih.govmdpi.com.

MCF-7 (Breast Adenocarcinoma): This is a widely used cell line in breast cancer research, and numerous compounds are evaluated for their antiproliferative effects against it.

A549 (Lung Carcinoma): Fluorinated derivatives have shown significant activity against A549 lung cancer cells. For instance, a fluorinated aminophenylhydrazine derivative exhibited a very potent IC50 of 0.64 µM mdpi.com.

A2780 (Ovarian Cancer): This cell line is a standard model for ovarian cancer research, and various small molecules are screened for their antiproliferative potential researchgate.netnih.govresearchgate.netnih.gov.

HCT-116 (Colorectal Carcinoma): This cell line is frequently used to evaluate the anticancer activity of new compounds. For example, the introduction of a fluoro group into the C-4 position of a benzamide moiety in a series of benzamide-acridone derivatives was found to decrease the antiproliferative activity against HCT-116 cells, highlighting the nuanced effects of fluorine substitution frontiersin.orgresearchgate.netresearchgate.netnih.govnih.govmdpi.comresearchgate.netdovepress.combrieflands.com.

Induction of Apoptosis and Cell Cycle Modulation (in vitro)

Fluorinated benzamide derivatives have been shown to possess potent antiproliferative activities by inducing apoptosis and modulating the cell cycle in cancer cell lines. Studies on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a fluorinated benzamide derivative, demonstrate its capacity to promote apoptosis in a dose-dependent manner. In HepG2 liver cancer cells, treatment with FNA led to a significant increase in the apoptotic rate, rising from 5.83% in the control group to 14.08%, 19.11%, and 28.83% at concentrations of 1, 3, and 9 μM, respectively nih.gov.

This induction of apoptosis is mechanistically linked to the mitochondrial pathway. N-substituted benzamides, such as the structural analogue 3-chloroprocainamide (3CPA), have been shown to trigger the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9, a key initiator of the apoptotic cascade nih.gov.

In addition to inducing apoptosis, these compounds can modulate cell cycle progression, a critical process in cancer cell proliferation. The derivative FNA was found to cause cell cycle arrest at the G2/M phase in HepG2 cells. The percentage of cells in the G2/M phase increased from 18.84% to 59.36% as the concentration of FNA was raised from 0.125 to 0.5 μM nih.gov. This G2/M block is a common mechanism for N-substituted benzamides and is considered a distinct signaling event that contributes to their antitumor activity nih.gov. Furthermore, other related amide derivatives have been observed to up-regulate the p53 gene, a crucial negative regulator of the cell cycle, reinforcing the role of these compounds in cell cycle control nih.gov.

| Treatment | Concentration (μM) | Apoptosis Rate (%) | Cells in G2/M Phase (%) |

|---|---|---|---|

| Control | - | 5.83 | 18.84 |

| FNA | 1 | 14.08 | - |

| 3 | 19.11 | - | |

| 9 | 28.83 | - | |

| FNA | 0.125 | - | - |

| 0.25 | - | - | |

| 0.5 | - | 59.36 |

Synergistic Effects with Other Therapeutic Agents (in vitro)

The utility of fluorinated benzamides can be enhanced when used in combination with other therapeutic agents. Research has shown that these compounds can act synergistically to improve the efficacy of established anticancer drugs. For instance, the fluorinated benzamide derivative FNA was found to enhance the anticancer activity of both taxol and camptothecin at a concentration of 0.5 μM nih.gov. Similarly, another derivative, HP1328, demonstrated an ability to potentiate the cytotoxicity of the anthracycline idarubicin in leukemia cells mdpi.com. These findings suggest that fluorinated benzamides could be valuable components of combination therapies, potentially allowing for lower doses of conventional chemotherapeutics and mitigating associated toxicities.

Investigation of Allosteric Modulation and Receptor Interactions (e.g., GABA-A receptor)

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby changing the receptor's response to its endogenous agonist wikipedia.org. This mechanism offers a more nuanced way of controlling protein function compared to direct agonism or antagonism universiteitleiden.nl.

While direct interactions of this compound with the GABA-A receptor have not been extensively detailed, the broader class of fluorinated benzamides has been identified as allosteric modulators of other protein targets. For example, the fluorinated benzamide pharmacophore is crucial for the allosteric inhibition of FtsZ (Filamenting temperature-sensitive mutant Z), a key bacterial cell division protein nih.gov. The benzamide inhibitors bind within an allosteric site on the FtsZ protein, and fluorination of the benzamide motif enhances this inhibitory activity nih.gov. This demonstrates the potential of the fluorinated benzamide scaffold to engage in allosteric modulation, a mechanism of action that is of significant interest in modern pharmacology for its potential to fine-tune physiological responses wikipedia.orguniversiteitleiden.nl.

Binding Mode Analysis (e.g., hydrogen bonds, hydrophobic contacts, halogen bonding)

The biological activity of fluorinated benzamides is intrinsically linked to their specific binding interactions with target proteins. Molecular docking and crystal structure analysis have provided detailed insights into these binding modes.

Hydrogen Bonds: Hydrogen bonding is a critical interaction for many fluorinated benzamides. In studies of CETP inhibitors, the presence of an oxy group was found to enhance activity, which was attributed to the formation of hydrogen bonds with amino acid residues in the binding site researchgate.net. Crystal structure analysis of N-(2,3-difluorophenyl)-2-fluorobenzamide reveals the formation of 1D amide⋯amide hydrogen bonds that influence the molecule's conformation mdpi.com.

Hydrophobic Contacts: Hydrophobic interactions are a predominant feature in the formation of ligand/protein complexes involving fluorinated benzamides. Ligand-based and structure-based drug design strategies for fluorinated benzamide derivatives as CETP inhibitors confirm that hydrophobic interactions are key mediators of the complex formation nih.govbenthamdirect.com.

| Interaction Type | Description | Example |

|---|---|---|

| Hydrogen Bonds | Formation of H-bonds between the ligand and protein residues. | Amide⋯amide hydrogen bonds; N-H⋯F intramolecular contacts. mdpi.com |

| Hydrophobic Contacts | Predominant force in mediating ligand/protein complex formation. | Binding of fluorinated benzamides to the CETP active site. nih.govbenthamdirect.com |

| Halogen Bonding/Contacts | Interactions involving the fluorine atoms. | C-H⋯F/O interactions and C-F⋯C ring⋯ring stacking. mdpi.com |

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to Fluorinated Benzamides

Pharmacophore modeling is a powerful tool in computer-aided drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect dovepress.com. This approach has been successfully applied to the study of fluorinated benzamides, particularly in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors researchgate.netnih.govbenthamdirect.com.

By analyzing a series of active fluorinated benzamide compounds, researchers can construct a pharmacophore model that encapsulates the key features required for CETP inhibition. These models often highlight the importance of hydrophobic regions and hydrogen bond donors/acceptors, which aligns with the binding mode analysis nih.govbenthamdirect.com. For example, studies on fluorinated 3-benzylamino benzamides showed that hydrophobic interactions were critical for the formation of the ligand-protein complex, a finding confirmed by both ligand-based and structure-based design strategies nih.govbenthamdirect.com.

Structure-activity relationship (SAR) studies guided by these models have provided valuable insights. For instance, it was found that a para-trifluoromethoxy group (p-OCF3) enhances CETP inhibitory activity more than a para-tetrafluoroethoxy group (p-OCF2CHF2), likely due to the latter's bulkiness hindering proper orientation in the binding domain nih.gov. Furthermore, the position of fluorine substitution on the benzamide ring is critical, with meta-fluoro derivatives showing higher activity against CETP than para-fluoro or ortho-fluoro analogues nih.govbenthamdirect.com. These principles, derived from pharmacophore modeling and ligand-based design, are instrumental in the rational design and optimization of new, more potent fluorinated benzamide derivatives.

Future Directions and Unexplored Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-aryl amides, including 4-fluoro-N-(4-fluorophenyl)benzamide, is a cornerstone of medicinal and agrochemical research. organic-chemistry.org While traditional methods often involve the use of acid chlorides, contemporary research is shifting towards more sustainable and efficient protocols. organic-chemistry.org

Future research should focus on developing novel synthetic routes that are both environmentally friendly and economically viable. One promising approach involves the use of copper(I) iodide as a catalyst for the formation of N-aryl amides from arenediazonium salts and primary amides. organic-chemistry.org This method avoids the use of toxic acid chlorides and expensive catalysts like palladium or ruthenium, offering a greener alternative. organic-chemistry.org The reaction mechanism, which proceeds through a Sandmeyer reaction, oxidative addition, and reductive elimination, has shown broad applicability with good to excellent yields for various substituted amides and diazonium salts. organic-chemistry.org

Another avenue for exploration is the hydrolysis of nitriles to their corresponding amides using catalysts like copper(I) oxide immobilized on nitrogen-doped carbon nanotubes. researchgate.net This could be followed by a coupling reaction with an appropriate aryl halide to yield the desired N-arylbenzamide. researchgate.net Furthermore, methods utilizing alkaline hydrogen peroxide for the hydrolysis of fluorinated benzonitriles could be optimized to produce high-purity fluoro-benzamides. google.com

A summary of potential sustainable synthetic methods is presented in Table 1.

| Catalyst System | Reactants | Key Advantages |

| Copper(I) iodide / Ligand | Arenediazonium salts, Primary amides | Avoids toxic reagents, cost-effective, high yields organic-chemistry.org |

| Copper(I) oxide on N-doped CNTs | Nitriles, Aryl halides | Biocompatible solvent, facilitates hydrolysis and coupling researchgate.net |

| Alkaline Hydrogen Peroxide | Fluorinated benzonitriles | High purity product, avoids strong acids google.com |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and activities of novel molecules, thereby accelerating the drug discovery process. For benzamide (B126) derivatives, Density Functional Theory (DFT) has been employed to compute properties such as absorption spectra, dipole moments, and frontier molecular orbitals (HOMO/LUMO energies). nih.gov Such studies can provide insights into the electronic structure and potential reactivity of this compound and its analogues.

Future computational work should involve the development of robust pharmacophore models to identify the crucial three-dimensional structural features responsible for biological activity. researchgate.net Molecular docking studies can be used to predict the binding modes of these compounds with various biological targets. For instance, combined comparative shape and electrostatic approaches have been successfully used to design selective inhibitors of enzymes like CYP1B1. vensel.org

Molecular dynamics (MD) simulations can further be employed to study the stability of ligand-receptor complexes over time, providing a more dynamic picture of the binding interactions. researchgate.net These computational methods can guide the rational design of new analogues with improved properties.

Exploration of New Biological Targets and Mechanistic Pathways (in vitro)

While the specific biological activities of this compound are not extensively documented, the broader class of benzamide derivatives has shown a wide range of pharmacological effects. nanobioletters.com This suggests that this compound could be a promising scaffold for targeting various diseases.

Future in vitro studies should aim to screen this compound against a diverse panel of biological targets. Based on the activities of related compounds, potential areas of investigation include:

Anticancer Activity: Benzamide derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase IX (CAIX), which is overexpressed in many tumors. benthamdirect.com They have also been designed as selective inhibitors of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in hormone-related cancers. vensel.org The presence of fluorine can enhance binding to certain targets, as seen in fluorinated benzothiazoles with antitumor properties. psu.edu

Antimicrobial Activity: Fluorinated benzimidazole (B57391) derivatives have demonstrated significant antibacterial and antifungal properties. acgpubs.org The introduction of fluorine atoms can positively influence the antimicrobial activity of a compound. acgpubs.org N-benzamide derivatives have also shown promising activity against various bacterial strains. nanobioletters.com

Enzyme Inhibition: The benzamide scaffold is present in inhibitors of various enzymes. For example, meta-sulfonamidobenzamide-based compounds are being explored as inhibitors of LpxH, an enzyme crucial for the biosynthesis of the outer membrane of Gram-negative bacteria. nih.gov

Antiprion Activity: Certain benzamide derivatives have been identified as attractive lead compounds for the development of therapeutic agents against prion diseases. nih.gov

A summary of potential biological targets for in vitro screening is provided in Table 2.

| Target Class | Specific Examples | Rationale |

| Cancer-related Enzymes | Carbonic Anhydrase IX (CAIX), CYP1B1 | Benzamide scaffold is a known inhibitor; fluorine may enhance activity. vensel.orgbenthamdirect.com |

| Bacterial Targets | LpxH, various bacterial strains | Fluorinated benzamides and N-benzamides show antimicrobial potential. nanobioletters.comacgpubs.orgnih.gov |

| Fungal Targets | Various fungal strains | Fluorinated heterocycles often exhibit antifungal properties. acgpubs.org |

| Prion Proteins | PrP(Sc) | Benzamide derivatives have shown anti-prion activity. nih.gov |

Design of Next-Generation Analogues with Tailored Research Properties

The design and synthesis of next-generation analogues of this compound can lead to compounds with enhanced potency, selectivity, and other desirable properties for research applications. The strategic introduction of various functional groups can modulate the physicochemical and biological characteristics of the parent molecule.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzamide core and the fluoro-substituted phenyl rings will help to establish clear SAR. For instance, the position of the fluorine atom on the phenyl rings can significantly impact activity. acgpubs.org

Introduction of Bioisosteres: Replacing certain functional groups with their bioisosteres can lead to improved properties. For example, different halogen substitutions or the introduction of small alkyl or alkoxy groups could be explored.

Development of Probes for Chemical Biology: Radiolabeled analogues, such as those incorporating fluorine-18, could be developed as potential PET imaging probes. For example, [¹⁸F]fluoro-benzamide derivatives have been synthesized to image melanoma tumors. nih.gov This would require the development of efficient radiolabeling strategies.

The design of new analogues should be guided by the computational and in vitro screening data to create a feedback loop for the iterative optimization of lead compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-fluoro-N-(4-fluorophenyl)benzamide derivatives, and how are intermediates characterized?

- Methodology : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, 4-fluorobenzohydrazide reacts with anhydrides (e.g., phthalic anhydride in acetic acid) to form benzamide derivatives. Intermediate characterization involves FT-IR (amide C=O stretch ~1650 cm⁻¹), NMR (19F NMR for fluorinated groups), and elemental analysis .

- Key Data : Reaction yields typically range from 75–88% under optimized conditions .

Q. How is single-crystal X-ray diffraction (SCXRD) used to confirm the 3D structure of fluorinated benzamides?

- Methodology : Crystals are grown via slow evaporation. SCXRD analysis determines space group (e.g., monoclinic P21/n ), unit cell parameters (e.g., a = 14.094 Å, b = 7.248 Å, c = 14.517 Å, β = 105.1°), and hydrogen-bonding networks. Refinement parameters (e.g., R₁ = 0.0537) validate structural accuracy .

- Key Interactions : Intramolecular N–H···O and O–H···O bonds stabilize the framework, while weak C–H···F interactions contribute to packing .

Q. What spectroscopic techniques are critical for analyzing electronic states in fluorinated benzamides?

- Methodology :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substitution patterns.

- 19F NMR : Detects fluorine environments (e.g., δ -165 to -170 ppm for fluorophenyl groups) .

- UV-Vis : Monitors π→π* transitions in conjugated systems .

Advanced Research Questions

Q. How do computational methods (DFT, Hirshfeld analysis) complement experimental data in understanding molecular interactions?

- Methodology :

- DFT : Calculates optimized geometry, HOMO-LUMO gaps (e.g., ~4.5 eV for 4-fluorobenzamide derivatives), and electrostatic potential maps to predict reactive sites .

- Hirshfeld Analysis : Quantifies intermolecular contacts (e.g., 12% F···H contacts, 30% O···H in crystal packing) via 3D molecular surface plots .

Q. How do fluorine substituents influence non-covalent interactions in crystal packing?

- Key Findings :

- Short H-Bonds : Fluorine participates in C–H···F interactions (2.59–2.98 Å), contributing -2.15 to -2.89 kcal/mol stabilization energy .

- Synergistic Effects : Strong N–H···O bonds (6–8 kcal/mol) dominate, while weaker F···H/C contacts enhance lattice stability .

Q. What strategies resolve contradictions in crystallographic data across fluorinated benzamide derivatives?

- Approach :

- Compare unit cell parameters (e.g., Z = 4 in P21/n vs. Z = 2 in P1) to assess polymorphism.

- Analyze hydrogen-bonding motifs (e.g., 3D frameworks vs. ribbon-like structures) to explain divergent packing .

- Example : In N-(3-bromo-1,4-dioxonaphthyl) derivatives, Br···O contacts (2.98 Å) compete with F···O interactions, leading to distinct lattice symmetries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.